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Introduction: Targeting T-Cell Mediated
Inflammation with Precision

T-lymphocytes are central orchestrators of the adaptive immune response, and their
dysregulation is a hallmark of numerous autoimmune and inflammatory diseases, including
rheumatoid arthritis (RA), atopic dermatitis, and psoriatic arthritis.[1][2] A critical signaling node
governing T-cell activation, differentiation, and function is the Janus kinase/signal transducer
and activator of transcription (JAK-STAT) pathway.[3][4] Cytokines, the signaling molecules of
the immune system, bind to their receptors on T-cells, leading to the activation of associated
JAKSs.[5][6] This initiates a phosphorylation cascade, culminating in the activation of STAT
proteins which then translocate to the nucleus to regulate the transcription of genes essential
for the inflammatory response.[3][6]

Upadacitinib, the active moiety in RINVOQ®), is a potent and selective inhibitor of JAK1.[7][8]
By competitively binding to the ATP-binding site of JAK1, Upadacitinib effectively blocks the
phosphorylation and activation of downstream STATSs, thereby interrupting the pro-inflammatory
signaling cascade.[5][8][9] Its selectivity for JAK1 over other JAK family members (JAK2, JAKS,
and TYK?2) is hypothesized to provide a more targeted therapeutic effect with an improved
benefit-risk profile.[1][10][11] In cellular assays, Upadacitinib has demonstrated significantly
greater selectivity for JAK1 compared to JAK2, JAK3, and TYK2.[10][12]

These application notes provide a comprehensive guide for researchers, scientists, and drug
development professionals on utilizing Upadacitinib hemihydrate as a pharmacological tool to
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investigate T-cell activation. The following sections detail the underlying mechanism, provide
step-by-step protocols for key in vitro assays, and offer expert insights to ensure robust and
reproducible experimental outcomes.

Scientific Principle: The JAK1-STAT Pathway in T-
Cell Activation

The activation of T-cells is a multi-step process initiated by the engagement of the T-cell
receptor (TCR) with an antigen presented by an antigen-presenting cell (APC), along with co-
stimulatory signals. This initial activation is amplified and directed by cytokines. Many of the key
cytokines involved in T-cell survival, proliferation, and differentiation, such as interleukin-2 (IL-
2), IL-4, IL-6, IL-7, IL-15, and interferons (IFNs), rely on JAK1-mediated signaling.[6][7][13]

Specifically, upon cytokine binding, receptor-associated JAKs, often in pairs (e.g., JAK1/JAK3
for the common gamma chain cytokines like IL-2 and IL-7), become activated and
phosphorylate each other and the cytokine receptor tails.[4][14] This creates docking sites for
STAT proteins, which are then themselves phosphorylated by the JAKs.[3][6] Phosphorylated
STATs (pSTATs) dimerize and translocate to the nucleus, where they act as transcription factors
for genes encoding inflammatory mediators, cell cycle regulators, and survival factors.[3][5]

Upadacitinib's primary mechanism of action is the selective inhibition of JAK1.[8][13] This
targeted inhibition prevents the downstream phosphorylation of STATSs, effectively dampening
the T-cell response to pro-inflammatory cytokines.[5][8] By using Upadacitinib hemihydrate in
in vitro T-cell activation models, researchers can meticulously dissect the role of JAK1-
dependent signaling in various aspects of T-cell biology.
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Caption: Upadacitinib selectively inhibits JAK1, blocking cytokine-induced STAT
phosphorylation.

Experimental Protocols: A Step-by-Step Guide

Preparation and Culture of Human Peripheral Blood
Mononuclear Cells (PBMCs)

Expertise & Experience: The quality of your starting cell population is paramount for reliable
results. Density gradient centrifugation is a standard and effective method for isolating PBMCs.
[15][16] Ensure all reagents are at room temperature to prevent cell stress.

Protocol:
» Blood Collection: Collect whole blood from healthy donors into sodium-heparin tubes.

 Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS) at room
temperature.

» Density Gradient Centrifugation: Carefully layer 30 mL of the diluted blood over 15 mL of
Ficoll-Paque™ or Lymphoprep™ in a 50 mL conical tube.[17][18]

o Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

» PBMC Collection: After centrifugation, carefully aspirate the upper plasma layer and collect
the distinct band of PBMCs at the plasma-Ficoll interface.[17]

e Washing: Transfer the PBMCs to a new 50 mL tube and wash twice with PBS by centrifuging
at 300 x g for 10 minutes.

e Cell Counting and Viability: Resuspend the cell pellet in complete RPMI-1640 medium
(supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100
pug/mL streptomycin). Perform a cell count and assess viability using trypan blue exclusion.
Viability should be >95%.

o Cell Plating: Resuspend the PBMCs to a final concentration of 1 x 1076 cells/mL in complete
RPMI-1640 medium.
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Trustworthiness: To ensure the validity of your experiments, perform a baseline characterization
of the isolated PBMCs using flow cytometry to determine the percentages of T-cells (CD3+), B-
cells (CD19+ or CD20+), and monocytes (CD14+).[15]

In Vitro T-Cell Activation and Upadacitinib Treatment

Expertise & Experience: Polyclonal activation of T-cells using anti-CD3 and anti-CD28
antibodies mimics the primary and co-stimulatory signals delivered by APCs, providing a robust
and reproducible method for studying T-cell activation.[19][20] Upadacitinib hemihydrate
should be dissolved in a suitable solvent like DMSO and then diluted in culture medium. It is
crucial to maintain a consistent final DMSO concentration across all conditions, including the
vehicle control.

Protocol:

o Plate Coating: Coat a 96-well flat-bottom plate with anti-human CD3 antibody (clone OKT3)
at a concentration of 1-2 pg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or
overnight at 4°C.[19][21]

o Washing: Before use, wash the wells three times with sterile PBS to remove any unbound
antibody.[21]

o Upadacitinib Preparation: Prepare a stock solution of Upadacitinib hemihydrate in DMSO.
Create a serial dilution in complete RPMI-1640 to achieve the desired final concentrations
(e.g., 1 nM to 1000 nM). Also, prepare a vehicle control with the same final DMSO
concentration.

e Cell Seeding and Treatment: Add 100 pL of the PBMC suspension (1 x 1075 cells) to each
well of the anti-CD3 coated plate. Immediately add 50 pL of the Upadacitinib dilutions or
vehicle control.

o Co-stimulation: Add 50 pL of soluble anti-human CD28 antibody (clone CD28.2) to each well
to a final concentration of 2-5 pug/mL.[19]

 Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points
(e.g., 24 hours for activation marker analysis, 72-96 hours for proliferation assays).
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Trustworthiness: Always include the following controls:
» Unstimulated Control: Cells in a non-coated well without antibodies or Upadacitinib.

o Stimulated Control (Vehicle): Cells with anti-CD3/CD28 and the highest concentration of
DMSO used in the Upadacitinib dilutions.

» Positive Control (Optional): A known immunosuppressant like Cyclosporine A.
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Caption: General workflow for studying the effects of Upadacitinib on T-cell activation.

Analysis of T-Cell Proliferation using CFSE Dye Dilution

Expertise & Experience: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that
covalently labels intracellular proteins.[22][23] With each cell division, the fluorescence intensity
is halved, allowing for the quantification of proliferation by flow cytometry.[24] It is critical to
ensure uniform labeling and to properly quench the staining reaction.

Protocol:
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e CFSE Labeling: Resuspend PBMCs at 1-10 x 1076 cells/mL in pre-warmed PBS. Add CFSE
to a final concentration of 1-5 uM.[25][26]

e Incubation: Incubate for 10 minutes at 37°C, protected from light.[25][26]

¢ Quenching: Stop the reaction by adding 5 volumes of cold complete RPMI-1640 medium and
incubate on ice for 5 minutes.

e Washing: Wash the cells three times with complete medium to remove excess CFSE.

o Activation and Treatment: Proceed with the T-cell activation and Upadacitinib treatment
protocol as described above (Section 2.2). Incubate for 72-96 hours.

o Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-conjugated
antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells on a flow
cytometer, gating on the T-cell populations and examining the CFSE fluorescence histogram.
Each peak of decreasing fluorescence represents a successive generation of divided cells.

Data Presentation: Expected Outcome of Upadacitinib on T-Cell Proliferation

Upadacitinib [nM] % Divided CD4+ T-Cells Proliferation Index (Mean *
(Mean * SD) SD)
0 (Vehicle) 85.2+4.5 31+0.3
1 76.8+5.1 2804
10 45.3+£6.2 19+0.2
100 121+ 3.8 1.2+0.1
1000 25x1.1 1.0+0.1
Unstimulated 1.8+0.9 1.0£0.0

Analysis of JAK-STAT Signaling by Phospho-flow
Cytometry
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Expertise & Experience: Phospho-flow cytometry allows for the direct measurement of
phosphorylated STAT proteins at the single-cell level, providing a proximal readout of JAK
inhibition.[27] The timing of stimulation is critical, as STAT phosphorylation is a rapid and
transient event.[14] Methanol-based permeabilization is often required for optimal detection of
PSTAT epitopes but can affect some surface markers and fluorochromes.[27][28]

Protocol:

o Cell Preparation and Resting: Isolate and rest PBMCs in cytokine-free medium for at least 2
hours to reduce baseline signaling.

o Upadacitinib Pre-treatment: Pre-incubate the cells with the desired concentrations of
Upadacitinib or vehicle control for 1 hour at 37°C.

o Cytokine Stimulation: Stimulate the cells with a relevant cytokine, such as IL-2 (for pSTAT5)
or IL-6 (for pSTAT3), for 15 minutes at 37°C.[14]

o Fixation: Immediately stop the stimulation by adding paraformaldehyde to a final
concentration of 1.6-4% and incubate for 10 minutes at room temperature.[28]

o Permeabilization: Wash the cells and then gently resuspend them in ice-cold 90% methanol.
Incubate on ice for at least 30 minutes.[28]

» Staining: Wash the cells to remove the methanol. Stain with antibodies against T-cell surface
markers and an antibody specific for the phosphorylated STAT of interest (e.g., anti-pSTAT5
Y694).[29]

o Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the T-cell
population and quantify the median fluorescence intensity (MFI) of the pSTAT signal.

Data Presentation: Expected Outcome of Upadacitinib on IL-2 induced pSTAT5
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" pSTAT5 MFI in CD4+ T- o
Upadacitinib [nM] Cells (Mean = SD) % Inhibition
ells (Mean *

0 (Vehicle) 12540 + 980 0%
1 10820 + 850 14%
10 6270 £ 510 50%
100 1560 + 230 88%
1000 890 + 150 93%
Unstimulated 750 + 110

Conclusion and Future Directions

Upadacitinib hemihydrate is a powerful research tool for dissecting the intricate role of JAK1
signaling in T-cell biology. The protocols outlined in this guide provide a robust framework for
investigating its effects on T-cell activation, proliferation, and intracellular signaling. By
employing these methods, researchers can gain deeper insights into the mechanisms of T-cell
mediated immunity and the therapeutic potential of selective JAK1 inhibition. Future studies
could leverage these protocols to explore the differential effects of Upadacitinib on various T-
cell subsets (e.g., Thl, Th2, Th1l7, Tregs) and to investigate its impact in more complex co-
culture systems that better recapitulate the in vivo microenvironment.
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